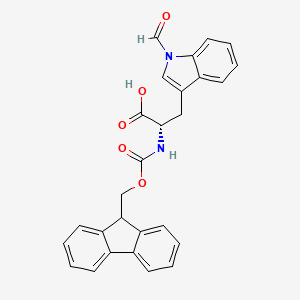
Fmoc-Trp(For)-OH
描述
Fmoc-Trp(For)-OH, also known as 9-fluorenylmethyloxycarbonyl-tryptophan(formyl)-hydroxide, is a derivative of the amino acid tryptophan. It is commonly used in solid-phase peptide synthesis, a method for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin. The Fmoc group serves as a temporary protecting group for the amino group, while the formyl group protects the side chain of tryptophan.
作用机制
Target of action
The primary target of Fmoc-Trp(For)-OH in peptide synthesis is the amino group of the next amino acid or peptide fragment to be added to the growing peptide chain .
Mode of action
This compound, like other Fmoc-amino acids, is used in the Fmoc/tBu methodology of solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group during the synthesis. It is base-labile, meaning it can be removed under basic conditions, freeing the amino group for the formation of a peptide bond with the next amino acid .
Result of action
The primary result of the action of this compound in peptide synthesis is the addition of the Trp(For) amino acid to the growing peptide chain .
Action environment
The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents. The Fmoc group is stable under acidic conditions but can be removed under basic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trp(For)-OH typically involves the protection of the amino and side chain groups of tryptophan. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting tryptophan with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The formyl group is then introduced to protect the indole side chain of tryptophan. This can be done by reacting the Fmoc-protected tryptophan with formic acid and a dehydrating agent like dicyclohexylcarbodiimide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient and reproducible synthesis of the compound. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Fmoc-Trp(For)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the formyl group can be removed under acidic conditions.
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides, facilitated by coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for formyl removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for amide bond formation.
Major Products
The major products formed from these reactions include peptides with specific sequences, where this compound is incorporated at desired positions. The removal of protecting groups yields the free amino acid or peptide.
科学研究应用
Chemistry
Fmoc-Trp(For)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of tryptophan residues with protected side chains, facilitating the study of peptide structure and function.
Biology
In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents.
相似化合物的比较
Similar Compounds
Fmoc-Trp(Boc)-OH: Another tryptophan derivative with a tert-butoxycarbonyl protecting group on the side chain.
Fmoc-Trp(Trt)-OH: A derivative with a trityl protecting group on the side chain.
Uniqueness
Fmoc-Trp(For)-OH is unique due to its formyl protecting group, which offers specific advantages in certain synthetic applications. The formyl group is more labile under acidic conditions compared to other protecting groups, allowing for selective deprotection strategies.
Conclusion
This compound is a versatile compound used extensively in peptide synthesis. Its unique protecting groups facilitate the construction of complex peptides and proteins, making it invaluable in various fields of scientific research and industrial applications.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBHNFTUFSVYOJ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718538 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152338-45-9 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


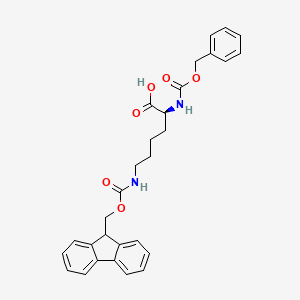
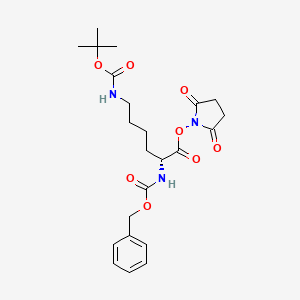
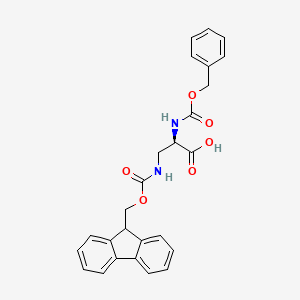
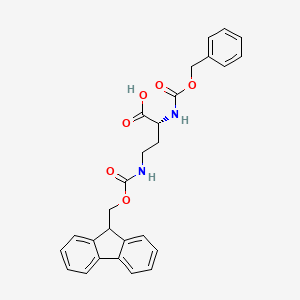
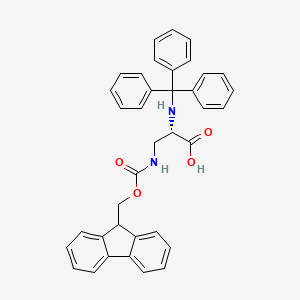
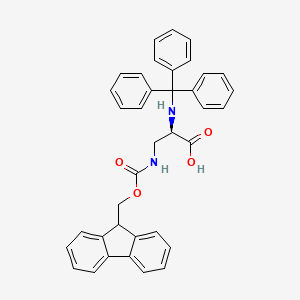
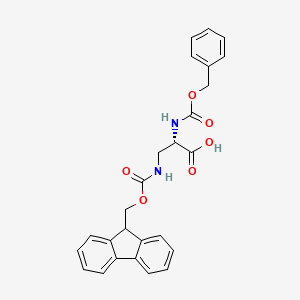
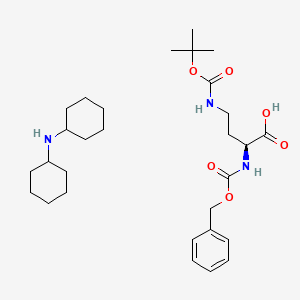
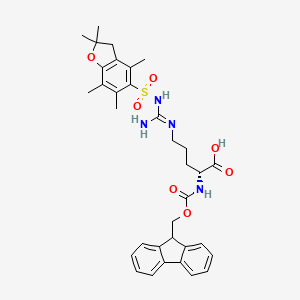
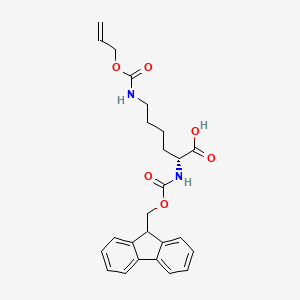
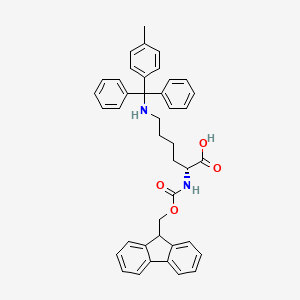
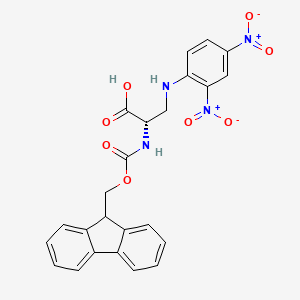
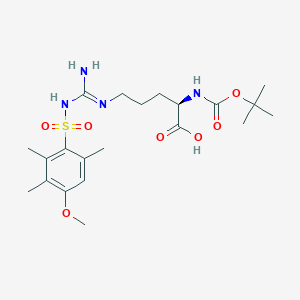
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)
